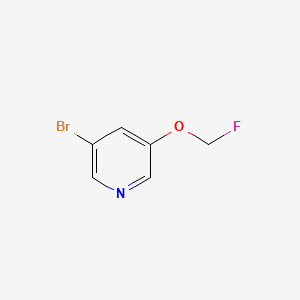

3-Bromo-5-(fluoromethoxy)pyridine

Description

3-Bromo-5-(fluoromethoxy)pyridine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring

Properties

Molecular Formula |

C6H5BrFNO |

|---|---|

Molecular Weight |

206.01 g/mol |

IUPAC Name |

3-bromo-5-(fluoromethoxy)pyridine |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-6(10-4-8)3-9-2-5/h1-3H,4H2 |

InChI Key |

KPSAOWVFFAFBIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)OCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(fluoromethoxy)pyridine typically involves the introduction of bromine and fluorine substituents onto a pyridine ring. One common method is the bromination of 5-(fluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(fluoromethoxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(fluoromethoxy)pyridine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and organic semiconductors, which have applications in electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(fluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethoxy)pyridine

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 3-Bromo-5-(fluoromethoxy)pyridine is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions with biological targets. The fluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.

Biological Activity

3-Bromo-5-(fluoromethoxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 188.02 g/mol

- CAS Number : 50720-12-2

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 31-35 °C

- Boiling Point : 212.2 ± 20.0 °C

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and fluorine atoms, which enhance its interaction with biological targets. Fluorination is known to improve the bioavailability and efficacy of drug molecules by increasing lipophilicity and modulating receptor interactions .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is typically assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Study on Related Compounds

A study on zinc(II) complexes involving brominated pyridine derivatives indicated that these compounds could intercalate with DNA and exhibit moderate cleavage activity at higher concentrations. This suggests a potential for anticancer applications through mechanisms involving DNA damage .

Fluorinated Pyridine Derivatives

Fluorinated variants of pyridine, such as 5-fluoroimidazo[4,5-b]pyridine, have been shown to have enhanced potency against Trypanosoma brucei, the causative agent of sleeping sickness. These compounds demonstrated improved pharmacokinetic profiles and brain penetration capabilities due to fluorination at specific positions . This highlights the potential for this compound to exhibit similar beneficial effects in therapeutic applications.

Comparative Analysis Table

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (inferred) | Yes | DNA intercalation, membrane disruption |

| 5-Fluoroimidazo[4,5-b]pyridine | High | Yes | Targeting tRNA synthetase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.